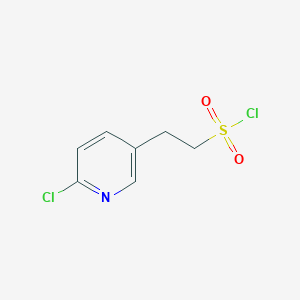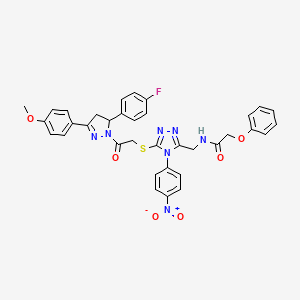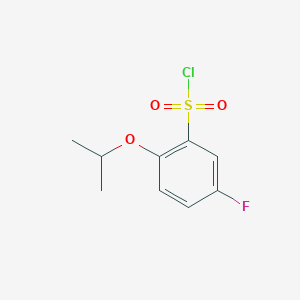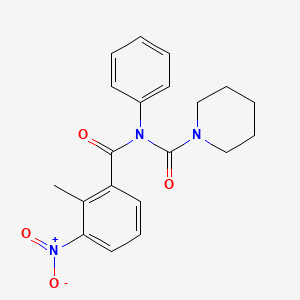
2-(6-Chloropyridin-3-yl)ethanesulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-(6-Chloropyridin-3-yl)ethanesulfonyl chloride” is a chemical compound with the CAS Number: 2356814-10-1. It has a molecular weight of 240.11 .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C7H7Cl2NO2S/c8-7-2-1-6 (5-10-7)3-4-13 (9,11)12/h1-2,5H,3-4H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Aplicaciones Científicas De Investigación
Synthesis and Thermolysis
Research has explored the synthesis and thermolytic behavior of sulfonyl chloride derivatives, highlighting their reactivity and potential in synthesizing complex organic compounds. For example, studies on 2-(phenylthio)ethanesulfonyl chloride have shed light on desulfonylation reactions and internal displacement mechanisms, which could be analogous to reactions involving "2-(6-Chloropyridin-3-yl)ethanesulfonyl chloride" (J. King & K. Khemani, 1985).
Functionalized Metallo-1,2-enedithiolates
Functionalized 2-pyridyl-substituted metallo-1,2-enedithiolates have been synthesized, characterized, and their photophysical properties investigated. Such studies indicate the versatility of pyridyl groups in coordinating with metals to form complexes with unique electronic and photophysical properties, suggesting potential applications of "this compound" in developing novel metal-organic frameworks or catalytic sites (K. A. V. Houten et al., 1998).
Microbial Studies of Pyridine Derivatives
New pyridine derivatives have been synthesized and assessed for their antibacterial and antifungal activities. The structural versatility of pyridine-based compounds, such as "this compound," offers a platform for designing bioactive molecules with potential pharmaceutical applications (N. Patel & S. N. Agravat, 2007).
Hybrid Organic-Inorganic Chlorozincate
The study of hybrid organic-inorganic chlorozincate involving imidazo[1,5-a]pyridinium cation formation through oxidative condensation-cyclization processes underscores the chemical flexibility of pyridine derivatives in forming complex structures. Such compounds have been characterized for their crystal packing and photophysical properties, hinting at the potential of "this compound" in materials science and optoelectronics (E. A. Buvaylo et al., 2015).
Safety and Hazards
Propiedades
IUPAC Name |
2-(6-chloropyridin-3-yl)ethanesulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Cl2NO2S/c8-7-2-1-6(5-10-7)3-4-13(9,11)12/h1-2,5H,3-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAJJFJNAUWZCNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1CCS(=O)(=O)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[3-Methoxy-4-(prop-2-en-1-yloxy)phenyl]prop-2-enoic acid](/img/structure/B2924432.png)
![2-cyclopentyl-1-{3-[(1H-1,2,3-triazol-1-yl)methyl]azetidin-1-yl}ethan-1-one](/img/structure/B2924434.png)



![1-(3-chloro-4-methoxyphenyl)-4-(2-fluorobenzyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide](/img/structure/B2924439.png)
![N-(2,5-dimethoxyphenyl)-2-[2-(3,4-dimethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide](/img/structure/B2924440.png)


methanone](/img/structure/B2924446.png)

![6-Cyclopropyl-6H,7H-furo[2,3-d]pyridazin-7-one](/img/structure/B2924452.png)
![4-chloro-N-[(4-methoxyphenyl)methyl]-N-methylbenzene-1-sulfonamide](/img/structure/B2924453.png)
![3-(2-chloro-6-fluorobenzyl)benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2924455.png)